2-Bromo-3,5-dichloropyridine

pharmaceutical intermediates prolyl hydroxylase inhibitors cyanopyridine synthesis

Researchers pursuing selective 2-aryl functionalization often encounter low yields with 2-chloro analogs, causing costly rework. 2-Bromo-3,5-dichloropyridine (14482-51-0) resolves this with a reactive 2-bromo handle that delivers 85-92% yields in ligand-free Suzuki-Miyaura couplings under mild aqueous conditions. • Orthogonal Br/Cl pattern enables sequential diversification: 2-position coupling (Pd) followed by 3-/5-position nucleophilic aromatic substitution or cross-coupling. • Validated intermediate for 3,5-dichloro-2-cyanopyridine, the key precursor to prolyl hydroxylase inhibitors (US Pat. 4510148A1, 9115085B2). • Bulk supply at ≥98% purity with full CoA (NMR, HPLC, GC); established global logistics minimize lead-time risk.

Molecular Formula C5H2BrCl2N
Molecular Weight 226.88 g/mol
CAS No. 14482-51-0
Cat. No. B080469
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-3,5-dichloropyridine
CAS14482-51-0
Molecular FormulaC5H2BrCl2N
Molecular Weight226.88 g/mol
Structural Identifiers
SMILESC1=C(C=NC(=C1Cl)Br)Cl
InChIInChI=1S/C5H2BrCl2N/c6-5-4(8)1-3(7)2-9-5/h1-2H
InChIKeyQCKPJWDIDCGQRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-3,5-dichloropyridine: Core Properties and Procurement


2-Bromo-3,5-dichloropyridine (CAS 14482-51-0) is a dihalogenated pyridine derivative featuring a bromine atom at the 2-position and chlorine atoms at the 3- and 5-positions [1]. This substitution pattern renders it a versatile electrophilic building block for sequential cross-coupling and nucleophilic aromatic substitution reactions . It is predominantly sourced as a white to off-white crystalline solid with a melting point of 40–42 °C and a commercial purity typically ≥98% (GC) .

Sequential cross-coupling building block with 2-bromo handle for selective Suzuki–Miyaura coupling
High-purity GC specification suitable for process chemistry and multi-step synthesis workflows
Orthogonal 3,5-dichloro substituents enable sequential nucleophilic aromatic substitution after initial coupling

Why 2-Bromo-3,5-dichloropyridine Is Irreplaceable


The 2-bromo-3,5-dichloro substitution pattern is chemically distinct from other regioisomers and halogenated pyridines. Attempts to substitute with 3,5-dichloropyridine lack the reactive 2-bromo handle required for selective Suzuki–Miyaura couplings, while 2-bromo-5-chloropyridine lacks the additional 3-chloro substituent that enables sequential functionalization [1]. Similarly, 2,3,5-trichloropyridine offers three halogen sites but exhibits different site-selectivity profiles in cross-coupling, often requiring harsher conditions and delivering lower yields for the desired 2-aryl-3,5-dichloropyridine scaffolds [2]. These differences in regiochemistry directly impact synthetic efficiency and downstream product purity, necessitating compound-specific procurement rather than generic substitution.

2-Bromo-3,5-dichloropyridine: reactive 2-bromo handle present vs 3,5-Dichloropyridine: lacks the 2-bromo site for selective Suzuki coupling
May require alternative coupling strategies; may not support the same synthetic route
2-Bromo-3,5-dichloropyridine: dual chloro substituents at 3- and 5-positions vs 2-Bromo-5-chloropyridine: lacks the 3-chloro group for sequential functionalization
Sequential derivatization scope may narrow; downstream scaffold diversity may differ
2-Bromo-3,5-dichloropyridine: selective 2-bromo coupling under mild Pd conditions vs 2,3,5-Trichloropyridine: different site-selectivity profile; may require harsher conditions
Site-selectivity and yield profile may shift; reported outcomes may not transfer directly

2-Bromo-3,5-dichloropyridine: Evidence vs. Closest Analogs


Cyanation Yield: 2-Bromo-3,5-dichloropyridine vs. 2,3,5-Trichloropyridine

In the synthesis of 3,5-dichloro-2-cyanopyridine—a key intermediate for prolyl hydroxylase inhibitors—2-bromo-3,5-dichloropyridine provides a substantially higher isolated yield compared to the alternative 2,3,5-trichloropyridine route. Using 2-bromo-3,5-dichloropyridine as the starting material, the cyanation reaction with cuprous cyanide in organic solvent proceeds with a reported yield of 94.5% and product purity of 98.5% [1]. In contrast, the analogous cyanation of 2,3,5-trichloropyridine under comparable conditions typically yields 65–80% [2].

Cyanation yield
Head-to-head
94.5% vs 65–80% yield
Supports synthetic efficiency review for cyanopyridine intermediate production
CuCN, organic solvent, 100–130 °C; reported purity 98.5%
pharmaceutical intermediates prolyl hydroxylase inhibitors cyanopyridine synthesis

Suzuki Coupling Reactivity: 2-Bromo-3,5-dichloropyridine vs. 2,6-Dichloropyridine

In palladium-catalyzed Suzuki–Miyaura couplings with arylboronic acids, 2-bromo-3,5-dichloropyridine exhibits superior reactivity at the 2-position compared to the corresponding 2-chloro analog (2,6-dichloropyridine). Under ligand-free aqueous conditions with Pd(OAc)₂, 2-bromo-3,5-dichloropyridine undergoes selective coupling at the 2-bromo site with isolated yields of 85–92% for 3,5-dichloro-2-arylpyridines [1]. In contrast, 2,6-dichloropyridine requires harsher conditions (elevated temperature, phosphine ligands) and achieves only 40–65% yield for the analogous 2-aryl product [2]. The enhanced reactivity is attributed to the lower C–Br bond dissociation energy (~280 kJ/mol) compared to C–Cl (~340 kJ/mol).

Suzuki coupling reactivity
Cross-study comparable
85–92% vs 40–65% yield
reported comparison
Ligand-free aqueous Pd(OAc)₂ vs phosphine-ligand conditions
Supports milder-condition coupling strategy for 2-aryl-3,5-dichloropyridine synthesis
C–Br bond dissociation energy advantage over C–Cl
cross-coupling Suzuki-Miyaura biaryl synthesis

Synthesis Route Yield: Bromination vs. Alternative Methods

The standard industrial synthesis of 2-bromo-3,5-dichloropyridine via bromination of 3,5-dichloropyridine using bromine and a Lewis acid (e.g., AlCl₃) proceeds with a reported isolated yield of 70–80% . Alternative routes using 2,3,5-trichloropyridine as the starting material and subsequent bromide displacement (Finkelstein-type reaction) achieve only 50–65% yield under comparable conditions .

Synthesis route yield
Data to verify
70–80% vs 50–65% yield
May support cost-efficiency review; supplier data, requires verification
Bromination route vs bromide-displacement route
process chemistry bromination manufacturing cost

Prolyl Hydroxylase Inhibitor Intermediate: Clinical Differentiation

2-Bromo-3,5-dichloropyridine is a documented key intermediate in the synthesis of prolyl hydroxylase inhibitors targeting HIF-1α stabilization . These inhibitors are clinically indicated for peripheral vascular disease (PVD), coronary artery disease (CAD), heart failure, ischemia, and anemia [1]. In contrast, other regioisomers such as 3-bromo-2,6-dichloropyridine or 2-bromo-4,6-dichloropyridine are not reported in the primary patent or medicinal chemistry literature for this specific therapeutic class, limiting their utility in this high-value pharmaceutical application [2].

Prolyl hydroxylase intermediate
Class-level
Documented key intermediate
Other regioisomers: no documented use in this therapeutic class
Patent-referenced synthetic pathway relevance; class-specific context
HIF-1α research model context; requires class-specific review
prolyl hydroxylase HIF cardiovascular disease

2-Bromo-3,5-dichloropyridine: Application Scenarios


GMP Manufacturing: Prolyl Hydroxylase Inhibitor Intermediates

Procurement of 2-bromo-3,5-dichloropyridine with ≥98% purity and full analytical documentation (CoA, NMR, HPLC) is essential for the synthesis of 3,5-dichloro-2-cyanopyridine, a key intermediate in prolyl hydroxylase inhibitors. The compound's established use in this pathway (supported by patents US4510148A1 and US9115085B2) ensures regulatory compliance and minimizes process revalidation [1].

Library Synthesis via Ligand-Free Suzuki Coupling

For medicinal chemistry and agrochemical discovery programs requiring rapid diversification of the 2-position, 2-bromo-3,5-dichloropyridine enables high-yielding, ligand-free Suzuki–Miyaura couplings in aqueous media. The 85–92% yield advantage over 2-chloro analogs translates to higher success rates in parallel synthesis and reduced purification bottlenecks [2].

Cost-Effective Agrochemical Intermediate Manufacturing

Bulk procurement of 2-bromo-3,5-dichloropyridine is justified for the synthesis of herbicides and fungicides where the 2-bromo handle facilitates efficient cross-coupling with aryl or heteroaryl boronic acids. The 70–80% commercial synthesis yield and established supply chain make it a cost-competitive building block relative to multi-step alternative routes .

Sequential Functionalization for Complex Heterocycles

The presence of both a reactive 2-bromo group and two 3,5-dichloro substituents enables orthogonal functionalization strategies. The 2-bromo site can be selectively coupled under mild Pd catalysis, while the 3- and 5-chloro groups can be subsequently activated for nucleophilic aromatic substitution or further cross-coupling, a versatility not available with mono-halogenated or alternative regioisomers [3].

Application
Selection Property
Validation Focus
Pharmaceutical intermediate synthesis
Purity specification and analytical documentation
Synthetic pathway cross-reference and patent alignment
Medicinal chemistry library synthesis
Site-selective coupling reactivity at 2-position
Ligand-free Suzuki condition review and parallel synthesis fit
Agrochemical intermediate manufacturing
Synthetic route yield and supply chain maturity
Cost-competitiveness and bulk procurement review
Sequential heterocycle functionalization
Orthogonal reactivity of 2-bromo and 3,5-dichloro sites
Synthetic strategy feasibility and diversification scope

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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